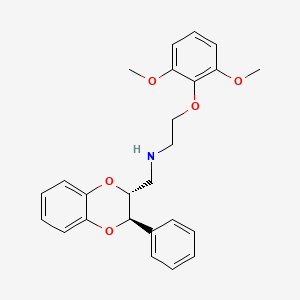

Phendioxan

Description

Properties

CAS No. |

130905-04-3 |

|---|---|

Molecular Formula |

C25H27NO5 |

Molecular Weight |

421.5 g/mol |

IUPAC Name |

2-(2,6-dimethoxyphenoxy)-N-[[(2S,3S)-3-phenyl-2,3-dihydro-1,4-benzodioxin-2-yl]methyl]ethanamine |

InChI |

InChI=1S/C25H27NO5/c1-27-21-13-8-14-22(28-2)25(21)29-16-15-26-17-23-24(18-9-4-3-5-10-18)31-20-12-7-6-11-19(20)30-23/h3-14,23-24,26H,15-17H2,1-2H3/t23-,24-/m0/s1 |

InChI Key |

UVEKKXRFQCNLQE-ZEQRLZLVSA-N |

Isomeric SMILES |

COC1=C(C(=CC=C1)OC)OCCNC[C@@H]2[C@H](OC3=CC=CC=C3O2)C4=CC=CC=C4 |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)OCCNCC2C(OC3=CC=CC=C3O2)C4=CC=CC=C4 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Phendioxan; WB 4101; WB-4101; WB4101. |

Origin of Product |

United States |

Foundational & Exploratory

Phendioxan: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phendioxan is a potent and selective α1-adrenergic receptor antagonist belonging to the 1,4-benzodioxan class of compounds. Its chemical structure, 2-(2,6-Dimethoxyphenoxy)-N-{[(2R,3R)-3-phenyl-2,3-dihydro-1,4-benzodioxin-2-yl]methyl}ethan-1-amine, underpins its pharmacological activity.[1] This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, including detailed experimental protocols, tabulated analytical data, and visualizations of the synthetic workflow and its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound is a complex organic molecule with the following key properties:

| Property | Value | Reference |

| IUPAC Name | 2-(2,6-Dimethoxyphenoxy)-N-{[(2R,3R)-3-phenyl-2,3-dihydro-1,4-benzodioxin-2-yl]methyl}ethan-1-amine | [1] |

| Molecular Formula | C25H27NO5 | [1] |

| Molar Mass | 421.49 g/mol | [1] |

| Stereochemistry | Typically synthesized as a racemate (trans-(±)) | [2] |

Synthesis of this compound

The synthesis of this compound involves a multi-step process culminating in the N-alkylation of a key 1,4-benzodioxan intermediate. The general synthetic approach is based on established methods for the preparation of analogous α1-adrenergic antagonists.[2][3]

Synthetic Workflow

The overall synthetic strategy can be visualized as a two-stage process: first, the preparation of the core 1,4-benzodioxan amine intermediate, followed by its alkylation with the appropriate phenoxyethyl moiety.

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following protocols are representative of the synthesis of this compound and its key intermediates, based on established procedures for similar 1,4-benzodioxan derivatives.[2][3][4]

Protocol 1: Synthesis of trans-3-Phenyl-2,3-dihydro-1,4-benzodioxin-2-methanol

-

Reaction Setup: To a stirred solution of catechol (1.0 eq) in a suitable solvent such as ethanol, add a base like sodium ethoxide (1.1 eq).

-

Addition of Reagent: Slowly add phenylglycidyl ether (1.0 eq) to the reaction mixture at room temperature.

-

Reaction Conditions: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid). Remove the solvent under reduced pressure. The resulting residue is then purified by column chromatography on silica (B1680970) gel to yield the desired intermediate.

Protocol 2: Synthesis of 2-(Aminomethyl)-3-phenyl-2,3-dihydro-1,4-benzodioxin

-

Conversion to Mesylate: Dissolve the alcohol intermediate from Protocol 1 (1.0 eq) in a dry solvent like dichloromethane (B109758) (DCM) and cool to 0 °C. Add triethylamine (B128534) (1.2 eq) followed by methanesulfonyl chloride (1.1 eq) dropwise. Stir the reaction at 0 °C for 1-2 hours.

-

Azide (B81097) Substitution: To the reaction mixture, add sodium azide (1.5 eq) and a phase transfer catalyst (e.g., tetrabutylammonium (B224687) bromide). Stir vigorously at room temperature overnight.

-

Reduction to Amine: The resulting azide is then reduced to the primary amine using a reducing agent such as lithium aluminum hydride (LAH) in a dry ether solvent or by catalytic hydrogenation.

-

Purification: The crude amine is purified by column chromatography or crystallization.

Protocol 3: N-Alkylation to Yield this compound

-

Reaction Setup: Dissolve the amine intermediate from Protocol 2 (1.0 eq) and 2-(2,6-dimethoxyphenoxy)ethyl bromide (1.1 eq) in an aprotic solvent such as N,N-dimethylformamide (DMF).

-

Base Addition: Add a non-nucleophilic base, for instance, potassium carbonate (K2CO3) (2.0 eq), to the mixture.

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

-

Work-up and Purification: After the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final product, this compound, is purified by column chromatography.

Characterization of this compound

The structural elucidation and confirmation of this compound are achieved through a combination of spectroscopic techniques.

Spectroscopic Data

The following table summarizes the expected characteristic spectroscopic data for this compound based on the analysis of its functional groups and data from closely related 1,4-benzodioxan derivatives.[5][6][7]

| Technique | Expected Observations |

| ¹H NMR | - Aromatic Protons: Multiple signals in the range of δ 6.5-7.5 ppm. - Dioxan Ring Protons: Complex multiplets between δ 4.0-5.0 ppm. - OCH₃ Protons: A sharp singlet around δ 3.8 ppm. - Aliphatic Protons (linker): Multiplets in the range of δ 2.5-3.5 ppm. - NH Proton: A broad singlet, exchangeable with D₂O. |

| ¹³C NMR | - Aromatic Carbons: Signals in the region of δ 110-160 ppm. - Dioxan Ring Carbons: Signals around δ 60-80 ppm. - OCH₃ Carbon: A signal around δ 56 ppm. - Aliphatic Carbons (linker): Signals in the δ 40-70 ppm range. |

| FTIR (cm⁻¹) | - N-H Stretch: A broad absorption around 3300-3400 cm⁻¹. - C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹. - C-H Aliphatic Stretch: Peaks just below 3000 cm⁻¹. - C-O-C (Ether) Stretch: Strong absorptions in the 1050-1250 cm⁻¹ region. - C=C Aromatic Stretch: Peaks around 1500-1600 cm⁻¹. |

| Mass Spectrometry (ESI-MS) | - [M+H]⁺ Ion: A prominent peak at m/z 422.1968, corresponding to the protonated molecule. - Fragmentation: Characteristic fragmentation patterns involving cleavage of the ether linkages and the side chain. |

Mechanism of Action: α1-Adrenergic Receptor Antagonism

This compound functions as a competitive antagonist at α1-adrenergic receptors.[1] These receptors are G protein-coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine (B1679862) and epinephrine, initiate a signaling cascade leading to physiological responses such as smooth muscle contraction.[8][9]

By binding to the α1-adrenergic receptor, this compound prevents the binding of these natural agonists, thereby inhibiting the downstream signaling pathway.[8]

Signaling Pathway Blockade

The following diagram illustrates the canonical α1-adrenergic signaling pathway and the point of inhibition by this compound.

References

- 1. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, absolute configuration, and biological profile of the enantiomers of trans-[2-(2,6-dimethoxyphenoxy)ethyl] [(3-p-tolyl-2,3-dihydro-1,4-benzodioxin-2-yl)methyl]amine (methis compound), a potent competitive alpha 1A-adrenoreceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. benchchem.com [benchchem.com]

- 5. scirp.org [scirp.org]

- 6. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 7. arabjchem.org [arabjchem.org]

- 8. What are α-adrenergic receptor antagonists and how do they work? [synapse.patsnap.com]

- 9. CV Pharmacology | Alpha-Adrenoceptor Antagonists (Alpha-Blockers) [cvpharmacology.com]

Phendioxan: A Technical Guide to its Chemical Properties, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phendioxan, with the systematic IUPAC name 2-(2,6-Dimethoxyphenoxy)-N-{[(2R,3R)-3-phenyl-2,3-dihydro-1,4-benzodioxin-2-yl]methyl}ethan-1-amine, is a potent and selective α1-adrenergic receptor antagonist. This document provides an in-depth technical overview of its chemical structure, physicochemical properties, synthesis, and pharmacological activity. Detailed experimental protocols and quantitative data are presented to serve as a comprehensive resource for researchers in medicinal chemistry and drug development.

Chemical Structure and Properties

This compound is a chiral molecule with a specific stereochemistry that is crucial for its biological activity. The core structure consists of a 1,4-benzodioxan moiety substituted with a phenyl group at the 3-position and a side chain containing a 2,6-dimethoxyphenoxy group linked via an ethylamine (B1201723) bridge.

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O"]; C7 [label="C"]; C8 [label="C"]; O2 [label="O"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"]; C15 [label="C"]; C16 [label="C"]; C17 [label="C"]; C18 [label="C"]; C19 [label="C"]; C20 [label="C"]; N1 [label="N"]; C21 [label="C"]; O3 [label="O"]; C22 [label="C"]; C23 [label="C"]; C24 [label="C"]; C25 [label="C"]; O4 [label="O"]; O5 [label="O"];

// Phenyl group C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5];

// Benzodioxin part C8 -- C1 [len=1.5]; C7 -- C8 [len=1.5]; O1 -- C7 [len=1.5]; O1 -- C14 [len=1.5]; C14 -- C13 [len=1.5]; C13 -- C12 [len=1.5]; C12 -- C11 [len=1.5]; C11 -- C10 [len=1.5]; C10 -- C9 [len=1.5]; C9 -- C14 [len=1.5]; O2 -- C9 [len=1.5]; O2 -- C8 [len=1.5];

// Side chain C7 -- C15 [len=1.5]; C15 -- N1 [len=1.5]; N1 -- C16 [len=1.5]; C16 -- C17 [len=1.5]; C17 -- O3 [len=1.5]; O3 -- C18 [len=1.5]; C18 -- C19 [len=1.5]; C19 -- C20 [len=1.5]; C20 -- C25 [len=1.5]; C25 -- C24 [len=1.5]; C24 -- C23 [len=1.5]; C23 -- C18 [len=1.5]; C19 -- O4 [len=1.5]; O4 -- C21 [len=1.5]; C23 -- O5 [len=1.5]; O5 -- C22 [len=1.5];

// Positioning nodes C1 [pos="2,1.5!"]; C2 [pos="3,2.5!"]; C3 [pos="4,2.5!"]; C4 [pos="5,1.5!"]; C5 [pos="4,0.5!"]; C6 [pos="3,0.5!"]; C8 [pos="1,2.5!"]; C7 [pos="0,1.5!"]; O1 [pos="-1,2.5!"]; C14 [pos="-2,2!"]; C13 [pos="-3,2.5!"]; C12 [pos="-4,2!"]; C11 [pos="-4,1!"]; C10 [pos="-3,0.5!"]; C9 [pos="-2,1!"]; O2 [pos="-1,0.5!"]; C15 [pos="-0.5,-0!"]; N1 [pos="-1.5,-1!"]; C16 [pos="-2.5,-0.5!"]; C17 [pos="-3.5,-1.5!"]; O3 [pos="-4.5,-1!"]; C18 [pos="-5.5,-2!"]; C19 [pos="-6.5,-1.5!"]; C20 [pos="-7.5,-2!"]; C25 [pos="-7.5,-3!"]; C24 [pos="-6.5,-3.5!"]; C23 [pos="-5.5,-3!"]; O4 [pos="-6.5,-0.5!"]; C21 [pos="-7.5,0!"]; O5 [pos="-4.5,-4!"]; C22 [pos="-3.5,-4.5!"];

} end_dot Figure 1: Chemical Structure of this compound

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-(2,6-Dimethoxyphenoxy)-N-{[(2R,3R)-3-phenyl-2,3-dihydro-1,4-benzodioxin-2-yl]methyl}ethan-1-amine | [1] |

| CAS Number | 130905-04-3 | [1] |

| Molecular Formula | C25H27NO5 | [1] |

| Molecular Weight | 421.49 g/mol | [1] |

| Appearance | Not specified in literature | |

| Melting Point | Not specified in literature | |

| Boiling Point | Not specified in literature | |

| Solubility | Not specified in literature | |

| pKa | Not specified in literature | |

| SMILES | COc1cccc(c1OCCNC[C@H]2--INVALID-LINK--Oc4ccccc4O2)OC | |

| InChI | InChI=1S/C25H27NO5/c1-27-21-13-8-14-22(28-2)25(21)29-16-15-26-17-23-24(18-9-4-3-5-10-18)31-20-12-7-6-11-19(20)30-23/h3-14,23-24,26H,15-17H2,1-2H3/t23-,24-/m1/s1 | [1] |

Synthesis of this compound

The synthesis of this compound was first reported by Quaglia et al. in the Journal of Medicinal Chemistry in 1993. The synthetic route involves the reaction of a key benzodioxan intermediate with a substituted phenoxyethylamine derivative.

Experimental Protocol: Synthesis of (±)-trans-N-[2-(2,6-dimethoxyphenoxy)ethyl]-2,3-dihydro-3-phenyl-1,4-benzodioxin-2-methanamine (this compound)

A solution of 2,3-epoxy-3-phenyl-1,4-benzodioxan (1.0 g, 4.16 mmol) and 2-(2,6-dimethoxyphenoxy)ethylamine (0.82 g, 4.16 mmol) in 50 mL of absolute ethanol (B145695) was heated under reflux for 8 hours. The solvent was then removed under reduced pressure. The resulting residue was treated with diethyl ether to afford a solid which was subsequently crystallized from a mixture of ethanol and diethyl ether.

Note: The original publication does not specify the yield or provide detailed spectral data for the final compound, this compound. Researchers should perform standard analytical characterization (NMR, IR, Mass Spectrometry, and elemental analysis) to confirm the structure and purity of the synthesized compound.

Pharmacological Activity

This compound is a potent and selective antagonist of α1-adrenergic receptors. Its pharmacological activity has been characterized in vitro using isolated rat vas deferens.

Table 2: Pharmacological Data for this compound

| Parameter | Value | Organ/Receptor | Reference |

| α1-Adrenoceptor Antagonist Activity (pA2) | 8.87 ± 0.12 | Rat Vas Deferens | [2] |

| α2-Adrenoceptor Antagonist Activity (pA2) | 6.25 ± 0.09 | Rat Vas Deferens | [2] |

| α1/α2 Selectivity Ratio | 417 | - | [2] |

Experimental Protocol: Evaluation of α-Adrenoceptor Blocking Activity

The α-adrenoceptor antagonist activity was evaluated in isolated vasa deferentia from male Wistar rats. The tissues were suspended in a 20-mL organ bath containing Krebs solution at 32 °C, bubbled with a 95% O2 and 5% CO2 mixture. The contractile responses to norepinephrine (B1679862) (for α1-adrenoceptors) and clonidine (B47849) (for α2-adrenoceptors) were recorded isometrically.

For the determination of pA2 values for α1-adrenoceptor antagonism, cumulative concentration-response curves to norepinephrine were obtained in the absence and presence of increasing concentrations of this compound. For α2-adrenoceptor antagonism, the inhibitory effect of clonidine on electrically induced contractions was measured in the absence and presence of this compound. The pA2 values were calculated according to the method of Arunlakshana and Schild.

Signaling Pathway

As an α1-adrenergic receptor antagonist, this compound competitively blocks the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to α1-adrenoceptors located on the postsynaptic membrane of smooth muscle cells. This blockade inhibits the Gq protein-coupled signaling cascade, preventing the activation of phospholipase C and the subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). The ultimate effect is a reduction in intracellular calcium levels, leading to smooth muscle relaxation.

// Nodes NE [label="Norepinephrine/\nEpinephrine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; Alpha1_AR [label="α1-Adrenergic\nReceptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gq [label="Gq Protein", fillcolor="#FBBC05", fontcolor="#202124"]; PLC [label="Phospholipase C", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_release [label="Ca²⁺ Release from\nSarcoplasmic Reticulum", fillcolor="#F1F3F4", fontcolor="#202124"]; PKC [label="Protein Kinase C\nActivation", fillcolor="#F1F3F4", fontcolor="#202124"]; Contraction [label="Smooth Muscle\nContraction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Relaxation [label="Smooth Muscle\nRelaxation", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges NE -> Alpha1_AR [label="Activates"]; this compound -> Alpha1_AR [label="Blocks", style=dashed, color="#EA4335"]; Alpha1_AR -> Gq [label="Activates"]; Gq -> PLC [label="Activates"]; PLC -> PIP2 [label="Cleaves"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> Ca_release; DAG -> PKC; Ca_release -> Contraction; PKC -> Contraction; this compound -> Relaxation [style=bold, color="#34A853"]; } end_dot Figure 3: this compound's Mechanism of Action

Conclusion

This compound is a well-characterized, potent, and selective α1-adrenergic receptor antagonist. This guide provides essential technical information regarding its chemical properties, synthesis, and pharmacological evaluation. The detailed protocols and compiled data serve as a valuable resource for researchers engaged in the study of adrenergic systems and the development of novel therapeutics targeting these receptors. Further investigation into the physicochemical properties and a more detailed in vivo pharmacological profile would be beneficial for its potential development as a therapeutic agent.

References

In-Depth Technical Guide: Phendioxan (CAS Number 130905-04-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phendioxan, with CAS Number 130905-04-3, is a potent and selective α1-adrenergic receptor antagonist. Belonging to the 1,4-benzodioxan class of compounds, it has been a valuable pharmacological tool for investigating the role of α1-adrenergic receptor subtypes in various physiological and pathological processes. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, mechanism of action, and detailed experimental protocols for its biological evaluation. All quantitative data are presented in structured tables, and key pathways and workflows are visualized using diagrams.

Chemical and Physical Properties

This compound, chemically known as (2R)-2,3-Dihydro-3β-[[2-(2,6-dimethoxyphenoxy)ethylamino]methyl]-2α-phenyl-1,4-benzodioxin, possesses the following properties:

| Property | Value | Reference |

| Molecular Formula | C25H27NO5 | [1] |

| Molecular Weight | 421.49 g/mol | [1] |

| Boiling Point (Predicted) | 559.0 ± 50.0 °C | [1] |

| Density (Predicted) | 1.164 ± 0.06 g/cm3 | [1] |

| pKa (Predicted) | 7.61 ± 0.20 | [1] |

Synthesis

A general synthetic workflow for related 1,4-benzodioxan derivatives is depicted below.

Caption: General synthesis approach for 1,4-benzodioxan analogs.

Mechanism of Action: α1-Adrenergic Receptor Antagonism

This compound exerts its pharmacological effects by acting as an antagonist at α1-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that are crucial in the sympathetic nervous system.

The α1-Adrenergic Receptor Signaling Pathway

The activation of α1-adrenergic receptors by endogenous catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) initiates a well-defined signaling cascade. This compound competitively binds to these receptors, thereby inhibiting this signaling pathway.

References

InChI key for Phendioxan UVEKKXRFQCNLQE-DNQXCXABSA-N

InChI Key: UVEKKXRFQCNLQE-DNQXCXABSA-N

Compound Name: Phendioxan

Core Compound Analysis: this compound Analogs

This compound and its derivatives are a class of chemical compounds that have been investigated for their pharmacological activities, primarily as antagonists of alpha-1 adrenergic receptors. These receptors are involved in the sympathetic nervous system and play a crucial role in smooth muscle contraction, particularly in blood vessels and the prostate.

Table 1: Physicochemical Properties of a Representative this compound Analog

| Property | Value | Source |

| Molecular Formula | C₂₅H₂₇NO₅ | [1] |

| Molecular Weight | 421.49 g/mol | [1] |

| Stereocenter Count | 2 | [1] |

| IUPAC Name | N-(2-(2,6-dimethoxyphenoxy)ethyl)-2,3-dihydro-3-phenyl-1,4-benzodioxin-2-methanamine | [1] |

Mechanism of Action and Signaling Pathways

This compound analogs primarily function as competitive antagonists of α1-adrenergic receptors. This antagonism prevents the binding of endogenous catecholamines, such as norepinephrine (B1679862) and epinephrine, to these receptors. The blockade of α1-adrenergic receptors leads to the relaxation of smooth muscles.

The signaling pathway associated with α1-adrenergic receptor activation involves the Gq alpha subunit of a heterotrimeric G protein. Upon agonist binding, the Gq protein activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, and DAG activates protein kinase C (PKC). The antagonistic action of this compound analogs inhibits this entire cascade.

Diagram 1: Simplified Signaling Pathway of α1-Adrenergic Receptor Antagonism by this compound Analogs

Caption: Antagonism of the α1-adrenergic receptor by this compound analogs.

Experimental Protocols

Detailed experimental protocols for the specific InChI key provided are not available. However, the evaluation of α1-adrenergic receptor antagonists typically involves the following experimental setups:

3.1. Radioligand Binding Assays

-

Objective: To determine the binding affinity of the compound for α1-adrenergic receptors.

-

Methodology:

-

Prepare cell membranes expressing the α1-adrenergic receptor subtype of interest (e.g., α1A, α1B, α1D).

-

Incubate the membranes with a radiolabeled ligand (e.g., [³H]prazosin) in the presence of varying concentrations of the unlabeled test compound (this compound analog).

-

After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

-

Measure the radioactivity of the filters to determine the amount of bound radioligand.

-

Calculate the inhibition constant (Ki) from the IC50 value (concentration of the compound that inhibits 50% of the specific binding of the radioligand).

-

3.2. Functional Assays (Calcium Mobilization)

-

Objective: To assess the functional antagonism of the compound on receptor-mediated signaling.

-

Methodology:

-

Culture cells stably expressing the α1-adrenergic receptor.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Pre-incubate the cells with the test compound (this compound analog) at various concentrations.

-

Stimulate the cells with an α1-adrenergic agonist (e.g., phenylephrine).

-

Measure the change in intracellular calcium concentration using a fluorescence plate reader or microscope.

-

Determine the potency of the antagonist by calculating the Schild regression analysis or the IC50 for the inhibition of the agonist-induced response.

-

Diagram 2: General Experimental Workflow for α1-Antagonist Evaluation

Caption: Workflow for assessing α1-adrenergic antagonist properties.

Quantitative Data

Due to the lack of a specific compound identification for the provided InChI key, quantitative data from experimental studies cannot be presented. For known α1-adrenergic antagonists, such data would typically be summarized as follows:

Table 2: Hypothetical Quantitative Data for an α1-Adrenergic Antagonist

| Assay Type | Receptor Subtype | Parameter | Value (nM) |

| Radioligand Binding | α1A | Ki | 1.5 |

| Radioligand Binding | α1B | Ki | 10.2 |

| Radioligand Binding | α1D | Ki | 5.8 |

| Functional Assay | α1A | IC50 | 2.1 |

| Functional Assay | α1B | IC50 | 15.5 |

| Functional Assay | α1D | IC50 | 8.3 |

Conclusion for Researchers and Drug Development Professionals

The InChI key UVEKKXRFQCNLQE-DNQXCXABSA-N likely corresponds to a specific stereoisomer of a this compound derivative. While detailed public information for this exact molecule is unavailable, the general class of this compound analogs are recognized for their potent α1-adrenergic receptor antagonism. For researchers and drug development professionals, this class of compounds holds potential for therapeutic applications where the blockade of α1-adrenergic receptors is beneficial, such as in the treatment of hypertension and benign prostatic hyperplasia. Further investigation would require the synthesis and characterization of the specific stereoisomer to determine its precise pharmacological profile, including its binding affinity, functional potency, and selectivity for different α1-adrenergic receptor subtypes. The experimental workflows provided offer a standard approach for such an evaluation.

References

Phendioxan molecular weight and formula C25H27NO5

An In-depth Examination of the α1-Adrenergic Receptor Antagonist: Molecular Profile, Experimental Protocols, and Signaling Pathways

Introduction

Phendioxan (C25H27NO5) is a potent and selective antagonist of α1-adrenergic receptors, which play a critical role in the sympathetic nervous system by mediating the contractile effects of catecholamines, such as norepinephrine (B1679862) and epinephrine, on smooth muscle. This technical guide provides a comprehensive overview of this compound, including its chemical properties, pharmacological profile, and the experimental methodologies used to characterize its activity. Detailed signaling pathways and experimental workflows are presented to support researchers and drug development professionals in their investigation of this and similar compounds.

Core Molecular Data

A summary of the key quantitative data for this compound is presented in Table 1. This includes its molecular formula, molecular weight, and its binding affinities for the α1-adrenergic receptor subtypes (α1A, α1B, and α1D). The binding affinity is expressed as the pKi value, which is the negative logarithm of the inhibitory constant (Ki). Higher pKi values indicate a stronger binding affinity of the antagonist for the receptor.

Table 1: Quantitative Data for this compound

| Property | Value | Reference |

| Molecular Formula | C25H27NO5 | |

| Molecular Weight | 421.49 g/mol | |

| pKi at α1A-Adrenoceptor | 8.83 | [1] |

| pKi at α1B-Adrenoceptor | 7.95 | [1] |

| pKi at α1D-Adrenoceptor | 8.08 | [1] |

| α1A/α1B Selectivity Ratio | ~7.6 | [1] |

| α1A/α1D Selectivity Ratio | ~5.6 | [1] |

Experimental Protocols

The characterization of α1-adrenergic receptor antagonists like this compound involves a series of in vitro experiments to determine their binding affinity and functional antagonism.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor. It involves the use of a radiolabeled ligand that is known to bind to the receptor of interest.

Objective: To determine the inhibitory constant (Ki) of this compound for α1-adrenergic receptor subtypes.

Materials:

-

Cell membranes expressing the human α1A, α1B, or α1D-adrenergic receptor.

-

[3H]-Prazosin (radiolabeled antagonist).

-

This compound (unlabeled competitor).

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Incubation: Incubate the cell membranes with a fixed concentration of [3H]-Prazosin and varying concentrations of this compound in the binding buffer.

-

Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [3H]-Prazosin (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow

Functional Antagonism Assay (Schild Analysis)

This assay determines the potency of an antagonist in inhibiting the functional response induced by an agonist.

Objective: To determine the pA2 value of this compound, which is a measure of its antagonist potency.

Materials:

-

Isolated tissue preparation containing α1-adrenergic receptors (e.g., rat aorta, prostate).

-

Physiological salt solution (e.g., Krebs-Henseleit solution).

-

Norepinephrine (agonist).

-

This compound (antagonist).

-

Organ bath setup with a force transducer.

Procedure:

-

Tissue Preparation: Mount the isolated tissue in an organ bath containing physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.

-

Agonist Dose-Response: Obtain a cumulative concentration-response curve for the agonist (norepinephrine) to establish a baseline contractile response.

-

Antagonist Incubation: Wash the tissue and incubate with a fixed concentration of this compound for a predetermined period.

-

Shifted Dose-Response: Obtain a second cumulative concentration-response curve for the agonist in the presence of this compound.

-

Repeat: Repeat steps 3 and 4 with increasing concentrations of this compound.

-

Data Analysis: Plot the dose ratios (the ratio of the agonist EC50 in the presence and absence of the antagonist) against the logarithm of the antagonist concentration. The x-intercept of the resulting Schild plot gives the pA2 value.

Signaling Pathway

This compound, as an α1-adrenergic receptor antagonist, blocks the signaling cascade initiated by the binding of endogenous agonists like norepinephrine.

Upon activation by an agonist, the α1-adrenergic receptor, a G-protein coupled receptor (GPCR), activates the Gq/11 protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol. The increased intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response, such as smooth muscle contraction. This compound competitively binds to the α1-adrenergic receptor, preventing the binding of norepinephrine and thereby inhibiting this entire signaling cascade.

References

Biological Activity of Phendioxan Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phendioxan is a potent and selective α1-adrenoreceptor antagonist. Its pharmacological activity is critically dependent on its stereochemistry. As a chiral molecule, this compound exists as two enantiomers, (R)-Phendioxan and (S)-Phendioxan. The three-dimensional arrangement of atoms in these enantiomers leads to differential interactions with their biological targets, primarily the α1-adrenergic receptor subtypes (α1A, α1B, and α1D). This differential binding and subsequent cellular response underscore the importance of stereoselectivity in drug design and development. This guide provides an in-depth overview of the biological activity of this compound enantiomers, detailing their mechanism of action, the experimental protocols used for their characterization, and the signaling pathways they modulate.

Core Mechanism of Action

This compound exerts its pharmacological effects by competitively inhibiting the binding of endogenous catecholamines, such as norepinephrine (B1679862) and epinephrine (B1671497), to α1-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, primarily couple to the Gq/11 family of G-proteins.[1][2] The antagonism of these receptors by this compound blocks the downstream signaling cascade, leading to various physiological effects, most notably the relaxation of smooth muscle.

Quantitative Data on Biological Activity

As specific quantitative data for the individual enantiomers of this compound is not available, the following table presents a hypothetical representation based on the known stereoselectivity of related α1-adrenoceptor antagonists. This is for illustrative purposes to demonstrate the expected differences in binding affinity.

| Enantiomer | Target Receptor | Binding Affinity (Ki) [nM] (Hypothetical) |

| (R)-Phendioxan | α1A-adrenoceptor | Data not available |

| (S)-Phendioxan | α1A-adrenoceptor | Data not available |

| (R)-Phendioxan | α1B-adrenoceptor | Data not available |

| (S)-Phendioxan | α1B-adrenoceptor | Data not available |

| (R)-Phendioxan | α1D-adrenoceptor | Data not available |

| (S)-Phendioxan | α1D-adrenoceptor | Data not available |

Note: The lack of specific public data on the individual enantiomers of this compound highlights a potential area for further research to fully characterize its stereoselective pharmacology.

Experimental Protocols

The biological activity of this compound enantiomers is typically characterized using a combination of in vitro binding and functional assays.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of the this compound enantiomers for the different α1-adrenoceptor subtypes.

Objective: To quantify the affinity of each enantiomer for α1A, α1B, and α1D adrenoceptor subtypes.

Methodology:

-

Membrane Preparation: Membranes are prepared from cell lines stably expressing a single subtype of the human α1-adrenoceptor (e.g., CHO or HEK293 cells).[3] The cells are harvested, homogenized in a cold lysis buffer, and centrifuged to pellet the cell membranes. The final membrane pellet is resuspended in a binding buffer.

-

Assay Conditions: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a radiolabeled ligand that binds to the α1-adrenoceptor (e.g., [3H]-prazosin), and a range of concentrations of the unlabeled this compound enantiomer (the competitor).

-

Incubation: The plates are incubated to allow the binding to reach equilibrium.

-

Separation of Bound and Free Radioligand: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter, which traps the membranes.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the enantiomer that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Caption: Workflow of a typical radioligand binding assay.

Functional Assays (e.g., Calcium Mobilization Assay)

Functional assays measure the ability of the this compound enantiomers to inhibit the downstream signaling of the α1-adrenoceptors in response to an agonist.

Objective: To determine the functional potency (IC50) of each enantiomer in blocking agonist-induced cellular responses.

Methodology:

-

Cell Culture: Cells expressing the α1-adrenoceptor subtype of interest are seeded in a multi-well plate.

-

Loading with Calcium-sensitive Dye: The cells are loaded with a fluorescent dye that changes its fluorescence intensity upon binding to calcium (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Addition: The cells are pre-incubated with varying concentrations of the this compound enantiomer.

-

Agonist Stimulation: An α1-adrenoceptor agonist (e.g., phenylephrine (B352888) or norepinephrine) is added to the wells to stimulate the receptors.

-

Signal Detection: The change in fluorescence, corresponding to the increase in intracellular calcium concentration, is measured using a fluorescence plate reader.

-

Data Analysis: The data is analyzed to determine the concentration of the this compound enantiomer that inhibits the agonist-induced calcium response by 50% (IC50).

Signaling Pathways Modulated by this compound

As an antagonist of α1-adrenoceptors, this compound blocks the canonical Gq/11 signaling pathway.

Caption: this compound blocks the Gq/11 signaling cascade.

Pathway Description:

-

Agonist Binding: Under normal physiological conditions, norepinephrine or epinephrine binds to and activates the α1-adrenoceptor.

-

G-protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the α subunit of the associated Gq/11 protein, leading to its activation.

-

PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1]

-

Calcium Release: IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[4]

-

PKC Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).

-

Cellular Response: The rise in intracellular Ca2+ and the activation of PKC lead to a variety of cellular responses, including smooth muscle contraction.[5]

-

This compound Inhibition: this compound, by competitively binding to the α1-adrenoceptor, prevents the initial agonist binding and activation of this entire cascade.

Conclusion

References

- 1. Frontiers | Current Developments on the Role of α1-Adrenergic Receptors in Cognition, Cardioprotection, and Metabolism [frontiersin.org]

- 2. Recent progress in alpha1-adrenergic receptor research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. revvity.com [revvity.com]

- 4. Current Developments on the Role of α1-Adrenergic Receptors in Cognition, Cardioprotection, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biochemical events associated with activation of smooth muscle contraction. [ouci.dntb.gov.ua]

Phendioxan: A Technical Overview of its Discovery and Early Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phendioxan is a potent and selective α1-adrenergic receptor antagonist.[1] Its discovery and initial development were part of a broader effort to understand the structure-activity relationships of 1,4-benzodioxan-related compounds as adrenergic blocking agents. This technical guide provides a detailed account of the available information on the discovery, synthesis, and early pharmacological evaluation of this compound, placed within the historical context of α1-adrenoceptor antagonist development. Due to the limited publicly available data, this guide focuses on the foundational research that introduced this compound to the scientific community.

Historical Context: The Rise of α1-Adrenergic Antagonists

The concept of distinct subtypes of adrenoceptors, termed α and β, was first proposed by Raymond Ahlquist in 1948. A significant advancement came in 1974 when α-adrenoceptors were further subdivided into α1 and α2 subtypes. This classification was initially based on the differential potency of the antagonist phenoxybenzamine. The development of selective α1-blockers revolutionized the treatment of conditions like hypertension and benign prostatic hyperplasia (BPH). The first selective α1-blocker approved for hypertension was prazosin, synthesized in 1974. Alfuzosin, marketed in 1987, was the first uroselective α1-antagonist for BPH. This ongoing research into the subtleties of α1-adrenoceptor pharmacology set the stage for the synthesis and evaluation of novel compounds like this compound.

Discovery of this compound

This compound was first described in a 1993 publication in the Journal of Medicinal Chemistry by Quaglia et al.[2] The research emerged from structure-activity relationship (SAR) studies on WB 4101, a known α1-adrenoceptor antagonist. The key innovation leading to this compound was the introduction of a phenyl ring at the 3-position of the 2,3-dihydro-1,4-benzodioxin moiety of WB 4101.[2] This modification resulted in a compound with potent and selective α1-adrenoreceptor antagonist activity.[2]

Chemical Synthesis and Structure

The synthesis of this compound and its analogues involved multi-step chemical processes. While the detailed reaction schemes are proprietary to the original research, the general approach for related 1,4-benzodioxan compounds often involves the reaction of a catechol derivative with an appropriate dihaloalkane to form the dioxan ring, followed by the introduction of the side chain.

Chemical Structure of this compound:

-

IUPAC Name: 2-(2,6-Dimethoxyphenoxy)-N-{[(2R,3R)-3-phenyl-2,3-dihydro-1,4-benzodioxin-2-yl]methyl}ethan-1-amine[1]

-

Chemical Formula: C₂₅H₂₇NO₅[1]

-

Molar Mass: 421.49 g/mol [1]

Experimental Protocols

The initial pharmacological characterization of this compound and its analogues was performed using classical pharmacological assays. The following provides a generalized methodology based on the abstract of the foundational study.[2]

Evaluation of α-Adrenoceptor Blocking Activity

-

Tissue Preparation: The isolated rat vas deferens was used as the experimental tissue. This tissue is a standard model for studying α1-adrenoceptor-mediated smooth muscle contraction.

-

Experimental Setup: The vas deferens tissue is suspended in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O₂ / 5% CO₂). The tissue is connected to an isometric force transducer to record contractile responses.

-

Protocol for α1-Antagonism:

-

Cumulative concentration-response curves to an α1-agonist (e.g., norepinephrine) are established to determine the baseline contractile response.

-

The tissue is incubated with this compound or its analogues at various concentrations for a defined period.

-

The concentration-response curve to the α1-agonist is then repeated in the presence of the antagonist.

-

A rightward shift in the concentration-response curve indicates competitive antagonism. The magnitude of this shift is used to calculate the antagonist's potency (pA₂ value).

-

-

Protocol for α2-Antagonism:

-

To assess α2-adrenoceptor activity, the tissue can be pre-treated with an α1-selective antagonist to isolate α2-mediated responses, which are often pre-junctional and modulate neurotransmitter release.

-

The inhibitory effect of an α2-agonist (e.g., clonidine) on electrically evoked contractions is measured.

-

The ability of this compound to reverse the inhibitory effect of the α2-agonist is then quantified.

-

Structural Analysis

-

NMR Spectroscopy: The stereochemical structure of this compound and its analogues (cis vs. trans isomers) was determined based on the coupling constants of hydrogens at positions 2 and 3 of the benzodioxin ring in their nuclear magnetic resonance (NMR) spectra.[2]

-

X-ray Crystallography: The assigned structures were confirmed by single-crystal X-ray diffraction analysis, providing definitive proof of the compound's three-dimensional arrangement.[2]

Data Presentation

While the original publication's quantitative data is not fully available, the following table summarizes the key structure-activity relationship findings from the abstract.[2]

| Compound/Modification | Substituent at 3-Position | Observation on α1-Adrenoceptor Activity | α1/α2 Selectivity |

| This compound (2) | Phenyl | Potent Antagonist | Significant |

| Analogues (5-8) | Isopropyl or Cyclohexyl | Ineffective | Not mentioned |

| Analogue (10) | para-Tolyl | Slightly more potent than this compound | More selective than this compound |

| Other Analogues | para-Substituted Phenyl | Lipophilic/electronic character of substituents did not markedly alter affinity. | Significant |

Mechanism of Action and Signaling Pathway

This compound functions as an antagonist at α1-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine (B1679862) and epinephrine, initiate a signaling cascade leading to various physiological responses, most notably smooth muscle contraction.

By binding to the α1-adrenoceptor, this compound prevents the binding of norepinephrine and epinephrine, thereby inhibiting this signaling pathway.

Caption: α1-Adrenergic receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The logical flow of the initial research on this compound can be visualized as follows:

Caption: Workflow for the discovery and initial evaluation of this compound.

Conclusion and Future Directions

The initial research on this compound successfully identified it as a potent and selective α1-adrenergic receptor antagonist, contributing valuable data to the structure-activity landscape of 1,4-benzodioxan derivatives.[2] The work highlighted the importance of substitution at the 3-position of the benzodioxan ring for α1-adrenoceptor affinity and selectivity.[2]

However, the public scientific literature lacks further reports on the development of this compound, such as preclinical toxicology, pharmacokinetics, or clinical trials. This suggests that this compound likely remained a valuable tool compound for research purposes rather than progressing into a clinical drug candidate. Further investigation into its subtype selectivity (α1A, α1B, α1D) and potential therapeutic applications would be necessary to fully elucidate its pharmacological profile.

References

Pharmacological Profile of Phendioxan: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phendioxan is a selective α1-adrenergic receptor antagonist belonging to the 1,4-benzodioxan class of compounds. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacodynamic properties with a focus on its receptor affinity and functional antagonism, and available pharmacokinetic information. Detailed experimental methodologies for key assays are provided to facilitate further research and development. The guide also includes visualizations of the α1-adrenergic signaling pathway and a representative experimental workflow to enhance understanding.

Introduction

This compound is a synthetic compound identified as a potent and selective antagonist of α1-adrenergic receptors. These receptors are members of the G-protein coupled receptor (GPCR) superfamily and are crucial in mediating the physiological effects of the endogenous catecholamines, norepinephrine (B1679862) and epinephrine. The α1-adrenoceptors are subdivided into three subtypes: α1A, α1B, and α1D, all of which couple to the Gq/11 family of G-proteins. Their activation initiates a signaling cascade involving phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate protein kinase C (PKC), respectively. This pathway is fundamental in regulating smooth muscle contraction, particularly in blood vessels and the urinary tract.

The selective blockade of α1-adrenergic receptors by antagonists like this compound has significant therapeutic implications, most notably in the management of hypertension and benign prostatic hyperplasia (BPH). This guide aims to provide a detailed technical overview of the pharmacological characteristics of this compound to support ongoing research and drug development efforts in this area.

Mechanism of Action & Signaling Pathway

This compound exerts its pharmacological effects through competitive antagonism at α1-adrenergic receptors. By binding to these receptors, it prevents the binding of endogenous agonists like norepinephrine, thereby inhibiting the downstream signaling cascade.

The α1-Adrenergic Receptor Signaling Pathway

The canonical signaling pathway initiated by the activation of α1-adrenergic receptors is depicted below. This compound acts by blocking the initial step of this cascade.

Pharmacodynamics

The pharmacodynamic properties of this compound are characterized by its binding affinity for and functional antagonism of α1-adrenergic receptor subtypes.

Receptor Binding Affinity

Functional Antagonism

Functional assays are essential for characterizing the antagonist potency of a compound. The pA2 value, derived from Schild analysis, is a quantitative measure of competitive antagonism. It represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve.

Table 1: Functional Antagonist Potency (pA2) of this compound at α1-Adrenoceptor Subtypes

| Receptor Subtype | Test System | Agonist | pA2 Value | Reference |

| α1A | Isolated Rat Vas Deferens | Norepinephrine | 8.5 | Quaglia et al., 1993 |

| α1B | Isolated Rat Spleen | Norepinephrine | 7.5 | Quaglia et al., 1993 |

| α1D | Isolated Rat Aorta | Norepinephrine | 7.9 | Quaglia et al., 1993 |

Data extracted from Quaglia, W., Pigini, M., Tayebati, S. K., Piergentili, A., Giannella, M., Marucci, G., & Melchiorre, C. (1993). Structure-activity relationships in 1,4-benzodioxan-related compounds. 4. Effect of aryl and alkyl substituents at position 3 on alpha-adrenoreceptor blocking activity. Journal of Medicinal Chemistry, 36(11), 1520–1528.

These pA2 values confirm the selectivity of this compound for the α1A-adrenoceptor subtype in functional assays.

Pharmacokinetics

Specific pharmacokinetic data for this compound, such as oral bioavailability, plasma protein binding, metabolism, and elimination half-life, are not extensively documented in publicly available literature. However, general pharmacokinetic properties can be inferred from related 1,4-benzodioxan derivatives.

Table 2: General Pharmacokinetic Parameters for Structurally Related 1,4-Benzodioxan Derivatives

| Parameter | Compound Example | Value | Species | Reference |

| Oral Bioavailability | Fluparoxan | ~85% | Human | Wikipedia |

| Plasma Protein Binding | Fluparoxan | 95% | Human | Wikipedia |

| Elimination Half-life | Fluparoxan | 6 hours | Human | Wikipedia |

| Metabolism | General 1,4-Benzodioxans | Primarily hepatic (e.g., hydroxylation, N-dealkylation) | Various | General Drug Metabolism Principles |

| Excretion | Fluparoxan | >90% Renal (as metabolites) | Human | Wikipedia |

It is important to note that these values are for a structurally related but different compound and should be used as a general guide only. Specific in vivo studies are required to determine the precise pharmacokinetic profile of this compound.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol describes a general method for determining the binding affinity (Ki) of a test compound for α1-adrenergic receptor subtypes using a competitive radioligand binding assay.

Phendioxan and its Relation to 1,4-Benzodioxan Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Phendioxan, a significant derivative of the 1,4-benzodioxan scaffold. It explores the core chemical properties, synthesis methodologies, and the pharmacological relationship between this compound and the broader class of 1,4-benzodioxan compounds. This document details the interaction of these compounds with key biological targets, specifically α1-adrenergic and 5-HT1A receptors, and elucidates the downstream signaling pathways. Quantitative binding affinity data is presented for comparative analysis, and generalized experimental protocols for the synthesis of related compounds are provided.

Introduction: The 1,4-Benzodioxan Scaffold

The 1,4-benzodioxan nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1] This heterocyclic motif, consisting of a benzene (B151609) ring fused to a 1,4-dioxan ring, serves as a versatile template for the design of ligands targeting a variety of physiological systems.[1] Derivatives of 1,4-benzodioxan have demonstrated a wide range of pharmacological activities, including antihypertensive, antipsychotic, and potential anticancer effects.[2][3] Their therapeutic potential often stems from their ability to interact with G protein-coupled receptors (GPCRs), such as adrenergic and serotonergic receptors.[1]

This compound, a notable derivative, exemplifies the targeted modification of the 1,4-benzodioxan structure to achieve specific pharmacological profiles. Its relationship to the parent scaffold is defined by the addition of a substituted aminomethyl side chain at the 2-position and a phenyl group at the 3-position of the dioxan ring. This structural elaboration is critical to its receptor binding and functional activity.

Chemical and Physical Properties

The core structure of 1,4-benzodioxan is a bicyclic ether with the molecular formula C8H8O2.[4] The addition of substituents, as in the case of this compound, significantly alters its physicochemical properties, including molecular weight, lipophilicity, and stereochemistry, which in turn influence its pharmacokinetic and pharmacodynamic profiles.

| Property | 1,4-Benzodioxan | This compound |

| Molecular Formula | C8H8O2 | C25H27NO5 |

| Molar Mass | 136.15 g/mol | 421.49 g/mol |

| Structure | A benzene ring fused to a 1,4-dioxan ring. | A 1,4-benzodioxan core with N-[2-(2,6-dimethoxyphenoxy)ethyl] and phenyl substituents. |

| Synonyms | 2,3-dihydro-1,4-benzodioxine | N-[2-(2,6-dimethoxyphenoxy)ethyl]-2,3-dihydro-3-phenyl-1,4-benzodioxin-2-methanamine |

Synthesis of 1,4-Benzodioxan Derivatives

Generalized Experimental Protocol for Synthesis of 2-Substituted 1,4-Benzodioxan Derivatives

A common strategy for the synthesis of 2-substituted 1,4-benzodioxans involves the reaction of a catechol with a suitable three-carbon synthon bearing a leaving group and the desired substituent.

Step 1: Synthesis of the 1,4-Benzodioxan Core A typical procedure involves the Williamson ether synthesis, reacting catechol with a dihaloethane, such as 1,2-dibromoethane, in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., acetone (B3395972) or DMF).

Step 2: Introduction of Substituents For 2-substituted derivatives, a common starting material is 1,4-benzodioxan-2-carboxylic acid. This can be activated and reacted with various nucleophiles to introduce diversity. For instance, the synthesis of N-substituted derivatives can be achieved by reacting 2,3-dihydro-1,4-benzodioxin-6-amine with an appropriate sulfonyl chloride, followed by N-alkylation with a bromo-acetamide derivative.[5]

Step 3: N-Alkylation for this compound-like Structures To obtain structures analogous to this compound, a key step is the N-alkylation of a 2-aminomethyl-1,4-benzodioxan intermediate. This can be achieved by reacting the amine with a phenoxyethyl bromide derivative in the presence of a non-nucleophilic base and a polar aprotic solvent. The reaction progress is typically monitored by thin-layer chromatography (TLC).

Step 4: Purification The final product is purified using standard techniques such as column chromatography on silica (B1680970) gel, followed by recrystallization or salt formation to yield the desired compound with high purity. Characterization is performed using techniques like NMR spectroscopy and mass spectrometry.

Experimental Workflow for Synthesis of 1,4-Benzodioxan Derivatives

References

- 1. Synthesis and antitumor activity of cyclophosphamide analogues. 4. Preparation, kinetic studies, and anticancer screening of "phenylketophosphamide" and similar compounds related to the cyclophosphamide metabolite aldophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Versatile Chemoenzymatic Synthesis for the Discovery of Potent Cryptophycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of the alpha-1 adrenergic receptors in the thoracic aorta of control and aldosterone hypertensive rats: correlation of radioligand binding with potassium efflux and contraction [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-affinity relationship studies on 5-HT1A receptor ligands. 1. Heterobicyclic phenylpiperazines with N4-alkyl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Binding Affinity of Phendioxan to Adrenergic Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phendioxan is a compound belonging to the benzodioxan class of molecules, which are known to interact with adrenergic receptors. Understanding the in vitro binding affinity of this compound to various adrenergic receptor subtypes is crucial for elucidating its pharmacological profile and potential therapeutic applications. This technical guide provides a comprehensive overview of the available binding data, detailed experimental methodologies for assessing such interactions, and a visualization of the relevant signaling pathways.

Data Presentation: this compound Binding Affinity

Extensive literature searches for quantitative in vitro binding data (Kᵢ or IC₅₀ values) for this compound at α₁, α₂, and β adrenergic receptor subtypes did not yield specific numerical values. However, functional studies have provided a qualitative selectivity profile for the α₁-adrenoceptor subtypes.

Table 1: Summary of this compound In Vitro Binding Affinity for Adrenergic Receptor Subtypes

| Receptor Superfamily | Receptor Subtype | Binding Affinity (Kᵢ or IC₅₀) | Selectivity Profile |

| α₁-Adrenergic | α₁ₐ | Data not available | α₁ₐ > α₁ > α₁ₑ[1] |

| α₁ₑ | Data not available | ||

| α₁ | Data not available | ||

| α₂-Adrenergic | α₂ₐ | Data not available | Not determined |

| α₂ₑ | Data not available | ||

| α₂ₒ | Data not available | ||

| β-Adrenergic | β₁ | Data not available | Not determined |

| β₂ | Data not available | ||

| β₃ | Data not available |

Note: The selectivity profile for α₁-adrenoceptors is based on functional assay data rather than direct radioligand binding affinity values.

Experimental Protocols

The following section details a representative experimental protocol for determining the in vitro binding affinity of a compound like this compound to adrenergic receptor subtypes using a competitive radioligand binding assay. This protocol is a composite based on standard methodologies in the field.

Competitive Radioligand Binding Assay for α₁-Adrenergic Receptor Subtypes

1. Materials and Reagents:

-

Cell Lines: Stably transfected cell lines expressing a single human adrenergic receptor subtype (e.g., HEK293 or CHO cells expressing human α₁ₐ, α₁ₑ, or α₁ adrenoceptors).

-

Radioligand: A high-affinity, subtype-selective radioligand. For α₁-adrenoceptors, [³H]-Prazosin is commonly used.

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, with subsequent serial dilutions in assay buffer.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled α₁-adrenergic antagonist (e.g., 10 µM Phentolamine) to determine non-specific binding.

-

Assay Buffer: Typically Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing divalent cations (e.g., 5 mM MgCl₂).

-

Scintillation Cocktail: A liquid scintillation cocktail suitable for detecting the radioisotope used (e.g., ³H).

-

Apparatus: Liquid scintillation counter, cell harvester, glass fiber filters.

2. Membrane Preparation:

-

Culture the transfected cells to a high density.

-

Harvest the cells and centrifuge to form a cell pellet.

-

Resuspend the pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) and homogenize using a Dounce or polytron homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation step.

-

Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

-

Store the membrane preparations in aliquots at -80°C until use.

3. Binding Assay Protocol:

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Cell membranes, radioligand ([³H]-Prazosin at a concentration near its Kₔ), and assay buffer.

-

Non-specific Binding: Cell membranes, radioligand, and a high concentration of the non-specific binding control (e.g., 10 µM Phentolamine).

-

Competitive Binding: Cell membranes, radioligand, and varying concentrations of this compound.

-

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

4. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the inhibitory constant (Kᵢ) for this compound using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) where [L] is the concentration of the radioligand and Kₔ is the dissociation constant of the radioligand for the receptor.

Visualizations

Experimental Workflow

Caption: Workflow for a competitive radioligand binding assay.

Adrenergic Receptor Signaling Pathways

Adrenergic receptors are G protein-coupled receptors (GPCRs) that initiate distinct intracellular signaling cascades upon activation.

α₁-Adrenergic Receptor Signaling

Caption: α₁-Adrenergic receptor signaling pathway.

α₂-Adrenergic Receptor Signaling

Caption: α₂-Adrenergic receptor signaling pathway.

β-Adrenergic Receptor Signaling

Caption: β-Adrenergic receptor signaling pathway.

References

Initial Toxicity Screening of Phendioxan: A Methodological Overview

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding a specific chemical substance designated "Phendioxan" is not available in the public domain. This guide, therefore, outlines a comprehensive and standardized framework for the initial toxicity screening of a novel chemical entity, using "this compound" as a placeholder. The experimental protocols and data presented herein are illustrative and based on established toxicological methodologies.

Introduction

The preclinical safety evaluation of any new chemical entity is a critical step in the drug development process. An initial toxicity screening provides essential information regarding the potential hazards of a substance, guiding further development and risk assessment. This document details a systematic approach to the initial toxicity screening of a hypothetical compound, this compound, focusing on acute toxicity, genotoxicity, and potential mechanisms of action.

Acute Systemic Toxicity

Acute toxicity studies are designed to determine the short-term adverse effects of a substance following a single or multiple exposures over a brief period. The primary endpoint is often the median lethal dose (LD50), which provides a quantitative measure of acute lethality.

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP)

Objective: To determine the acute oral LD50 of this compound in a rodent model.

Test System: Female Sprague-Dawley rats (8-12 weeks old).

Methodology:

-

Animals are fasted overnight prior to dosing.

-

A single animal is dosed with this compound at a starting dose level (e.g., 2000 mg/kg).

-

The animal is observed for signs of toxicity and mortality for up to 14 days.

-

If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next is dosed at a lower level.

-

This sequential dosing continues until the stopping criteria are met, typically after a series of reversals in outcome (survival/death).

-

The LD50 is calculated using the maximum likelihood method.

Data Presentation:

| Parameter | Value | Observations |

| LD50 (mg/kg) | Hypothetical Value | e.g., Clinical signs observed at sublethal doses |

| 95% Confidence Interval | Hypothetical Range | |

| Slope of Dose-Response | Hypothetical Value |

Genotoxicity Assessment

Genotoxicity assays are employed to detect direct or indirect damage to DNA, which can lead to mutations and potentially cancer. A standard battery of in vitro and in vivo tests is recommended to assess the genotoxic potential of a new chemical.

In Vitro Assays

Objective: To evaluate the mutagenic potential of this compound by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Experimental Protocol:

-

Several strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used, with and without metabolic activation (S9 mix).

-

The bacterial strains are exposed to various concentrations of this compound.

-

The number of revertant colonies (those that have regained the ability to synthesize histidine) is counted.

-

A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.

Data Presentation:

| Strain | Metabolic Activation (S9) | This compound Concentration (µ g/plate ) | Mean Revertant Colonies ± SD | Fold Increase |

| TA98 | - | e.g., 0, 10, 50, 100, 500 | Hypothetical Data | Hypothetical Data |

| TA98 | + | e.g., 0, 10, 50, 100, 500 | Hypothetical Data | Hypothetical Data |

| TA100 | - | e.g., 0, 10, 50, 100, 500 | Hypothetical Data | Hypothetical Data |

| TA100 | + | e.g., 0, 10, 50, 100, 500 | Hypothetical Data | Hypothetical Data |

Objective: To assess the clastogenic and aneugenic potential of this compound in mammalian cells.

Experimental Protocol:

-

A suitable mammalian cell line (e.g., CHO-K1, L5178Y) is exposed to this compound with and without metabolic activation.

-

Following treatment and a recovery period, cells are harvested and stained.

-

The frequency of micronucleated cells (containing small, membrane-bound DNA fragments from chromosome breaks or whole chromosomes) is determined by microscopy or flow cytometry.[1]

-

A significant, dose-dependent increase in micronucleated cells indicates a positive result.

Data Presentation:

| Metabolic Activation (S9) | This compound Concentration (µM) | % Micronucleated Cells | Cytotoxicity (% of Control) |

| - | e.g., 0, 5, 10, 20, 40 | Hypothetical Data | Hypothetical Data |

| + | e.g., 0, 5, 10, 20, 40 | Hypothetical Data | Hypothetical Data |

In Vivo Assay

Objective: To determine the ability of this compound to induce chromosomal damage in the bone marrow of rodents.

Experimental Protocol:

-

Rodents (e.g., mice or rats) are treated with this compound, typically via the intended clinical route of administration.

-

Bone marrow is collected at appropriate time points after treatment.

-

Smears are prepared and stained to differentiate between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs).

-

The frequency of micronucleated PCEs is scored.

-

A significant increase in micronucleated PCEs in treated animals compared to controls indicates a positive result.

Data Presentation:

| Dose (mg/kg) | Sampling Time (h) | Number of PCEs Analyzed | % Micronucleated PCEs | PCE/NCE Ratio |

| 0 (Vehicle) | 24 | Hypothetical Data | Hypothetical Data | Hypothetical Data |

| e.g., 500 | 24 | Hypothetical Data | Hypothetical Data | Hypothetical Data |

| e.g., 1000 | 24 | Hypothetical Data | Hypothetical Data | Hypothetical Data |

| e.g., 2000 | 24 | Hypothetical Data | Hypothetical Data | Hypothetical Data |

Mechanistic Toxicity Insights

Understanding the potential mechanism of toxicity is crucial for risk assessment. High-content screening (HCS) and pathway analysis can provide valuable insights into the cellular processes affected by a compound.[2]

High-Content Screening for Cellular Stress Pathways

Objective: To identify key cellular stress pathways activated by this compound.

Experimental Protocol:

-

Human cell lines (e.g., HepG2) are treated with a range of this compound concentrations.

-

Cells are stained with a panel of fluorescent dyes that report on various cellular stress indicators (e.g., oxidative stress, DNA damage response, mitochondrial dysfunction, apoptosis).

-

Automated microscopy and image analysis are used to quantify changes in these parameters.

Mandatory Visualization:

Caption: High-Content Screening Workflow for Mechanistic Toxicity.

Hypothetical Signaling Pathway Perturbation

Based on the results from the high-content screen, a hypothetical signaling pathway that may be perturbed by this compound can be proposed. For instance, if oxidative stress and DNA damage markers are elevated, a pathway involving these processes can be visualized.

Mandatory Visualization:

Caption: Hypothetical this compound-Induced Toxicity Pathway.

Conclusion

This guide provides a foundational framework for the initial toxicity screening of a novel compound, exemplified by "this compound." The described assays for acute toxicity and genotoxicity are standard components of preclinical safety assessment. Mechanistic studies, such as high-content screening, offer deeper insights into the cellular effects of a new chemical entity, aiding in the early identification of potential liabilities and guiding safer drug design. The successful execution of this screening battery is essential for making informed decisions in the progression of a drug candidate.

References

Methodological & Application

Application Notes and Protocols for Benzo[a]phenoxazine Derivatives in Cancer Cell Culture

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

While the term "Phendioxan" identifies an α1-adrenergic receptor antagonist, the context of this request for a cell culture protocol for cancer research suggests a likely interest in the anticancer properties of a related class of compounds: phenoxazine (B87303) and its derivatives .[1][2] This document provides detailed application notes and protocols for the use of benzo[a]phenoxazine derivatives , a prominent class of phenoxazines with demonstrated potent anticancer activity in various cancer cell lines.[3][4]

Benzo[a]phenoxazine derivatives are heterocyclic compounds that have garnered significant interest in oncology research due to their diverse mechanisms of action.[3] These compounds have been shown to induce apoptosis, trigger cell cycle arrest, and promote lysosomal dysfunction in cancer cells, making them promising candidates for further investigation and drug development.[4][5] This guide will focus on a representative benzo[a]phenoxazine compound, referred to herein as BAP-1 , to illustrate the application of these derivatives in a cell culture setting.

Mechanism of Action

The anticancer activity of benzo[a]phenoxazine derivatives is multifaceted. A primary mechanism involves the induction of lysosomal dysfunction .[3][4] These compounds can accumulate in the lysosomes of cancer cells, leading to lysosomal membrane permeabilization (LMP), an increase in intracellular pH, and the release of lysosomal enzymes into the cytoplasm, which ultimately triggers apoptotic cell death.[4][6]

Furthermore, some phenoxazine derivatives have been shown to induce apoptosis and cause cell cycle arrest at the sub G0/G1 or G2/M phase.[5][7] Another anticancer mechanism for some phenoxazine derivatives is their ability to act as G-quadruplex (G4) stabilizing ligands, which can interfere with DNA replication and transcription in cancer cells.[3][8]

Data Presentation

The following table summarizes the cytotoxic activity of representative benzo[a]phenoxazine derivatives against various cancer cell lines, as reported in the literature. This data is intended for comparative purposes, and optimal concentrations for specific cell lines and experimental conditions should be determined empirically.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| C9 | RKO | Colorectal | 0.8 ± 0.1 | [4] |

| MCF7 | Breast | 0.9 ± 0.1 | [4] | |

| A36 | RKO | Colorectal | 1.1 ± 0.1 | [4] |

| MCF7 | Breast | 1.3 ± 0.1 | [4] | |

| A42 | RKO | Colorectal | 1.0 ± 0.1 | [4] |

| MCF7 | Breast | 1.2 ± 0.1 | [4] | |

| Phx-3 | MT-1 | T-cell leukemia | < 10 µg/ml | [7] |

Experimental Protocols

Cell Culture and Maintenance

Standard aseptic cell culture techniques should be followed. The choice of cell culture medium and supplements will be dependent on the specific cell line being used.

-

General Cell Culture Conditions:

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Culture medium should be supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, unless otherwise specified for the cell line.

-

Regularly subculture cells to maintain exponential growth.

-

Preparation of Benzo[a]phenoxazine Stock Solution

-

Materials:

-

Benzo[a]phenoxazine derivative powder (e.g., BAP-1)

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

-

Procedure:

-

Prepare a 10 mM stock solution of the benzo[a]phenoxazine derivative in DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C.

-

Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effect of a benzo[a]phenoxazine derivative on cancer cells.

-

Materials:

-

96-well cell culture plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

Benzo[a]phenoxazine stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the benzo[a]phenoxazine derivative in complete culture medium.

-

Remove the existing medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with the same final concentration of DMSO).

-